Cas no 74240-66-7 (Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)-)
Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)-
- trans-4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
- 3-(5-pentyl-1,3-dioxan-2-yl)-benzonitrile
- 3-dioxan-2-yl)-4-(5-pentyl-trans-benzonitril
- TRANS-(4-CYANOPHENYL)-5-PENTYL-1,3-DIOXANE
- TRANS-2-(4-CYANOPHENYL)-5-N-PENTYL-1,3-DIOXANE
- trans-2-(4-Cyanophenyl)-5-pentyl-1,3-dioxane
- PDX5
- ZLI-1908
- MFCD00429471
- 74240-66-7
- DTXSID70887784
- DTXSID40225775
- 2-(4-Cyanophenyl)-5-n-Pentyl-1,3-Dioxane
- 74800-62-7
- EINECS 278-001-2
- NS00059122
- SCHEMBL1934965
- 4-(trans-5-Pentyl-1,3-dioxan-2-yl)benzonitrile
- A929400
- FT-0743185
- 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
- AKOS024348881
- SCHEMBL4650784
- AKOS025117003
- Benzonitrile, 4-(5-pentyl-1,3-dioxan-2-yl)-
- 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile #
- Benzonitrile,4-(5-pentyl-1,3-dioxan-2-yl)-
- SSXIKUCDZOQOKB-UHFFFAOYSA-N
- 4-(5-pentyl-1,3-dioxan-2-yl)-benzonitrile
- FT-0719378
- DTXCID70148266
- SSXIKUCDZOQOKB-KOMQPUFPSA-N
-
- MDL: MFCD03065940
- Inchi: 1S/C16H21NO2/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,14,16H,2-5,11-12H2,1H3
- InChI Key: SSXIKUCDZOQOKB-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(C#N)=CC=2)OCC(C1)CCCCC
Computed Properties
- Exact Mass: 259.15700
- Monoisotopic Mass: 259.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- PSA: 42.25000
- LogP: 3.80018
Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-272622-100 mg |
trans-(4-Cyanophenyl)-5-pentyl-1,3-dioxane, |
74240-66-7 | 100MG |
¥1,203.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-272622-100mg |
trans-(4-Cyanophenyl)-5-pentyl-1,3-dioxane, |
74240-66-7 | 100mg |
¥1203.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661489-1g |
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile |
74240-66-7 | 98% | 1g |
¥12684.00 | 2024-07-28 | |
| Crysdot LLC | CD12037472-1g |
4-(trans-5-Pentyl-1,3-dioxan-2-yl)benzonitrile |
74240-66-7 | 95+% | 1g |
$1010 | 2024-07-24 |
Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)-
Professional Introduction to Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- (CAS No. 74240-66-7)
Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)-, with the chemical formula C13H17O2N, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 74240-66-7, has garnered attention due to its unique structural properties and potential applications in drug development and material science. The presence of a benzonitrile moiety and a trans-pentyl-substituted 1,3-dioxane ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The benzonitrile group is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and metabolic stability. In contrast, the 1,3-dioxane ring provides additional functional diversity, enabling the compound to participate in various chemical reactions such as nucleophilic substitution and ring-opening polymerization. The trans-pentyl substituent further modulates the electronic and steric properties of the molecule, making it an attractive candidate for further derivatization.
Recent advancements in synthetic methodologies have enabled more efficient preparation of Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)-. One such method involves the reaction of benzoyl chloride with trans-pentyl-substituted 1,3-dioxanone under basic conditions. This approach offers high yield and selectivity, making it suitable for large-scale production. Additionally, modern computational techniques have been employed to optimize reaction conditions and predict the structural properties of the compound.
In the realm of pharmaceutical research, Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- has shown promise as a precursor for developing novel therapeutic agents. For instance, its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. The benzonitrile moiety can be functionalized to introduce various pharmacophores, while the dioxane ring provides a scaffold for further structural modifications. These attributes make it an ideal candidate for designing molecules with enhanced pharmacological activity.
The compound's unique structural features also make it valuable in material science applications. The combination of a rigid benzene ring and a flexible dioxane moiety allows for tailored properties in polymers and coatings. Researchers have explored its use in developing biodegradable polymers and specialty coatings that exhibit improved mechanical strength and thermal stability. Furthermore, the presence of the trans-pentyl group introduces hydrophobicity, which can be exploited in designing water-resistant materials.
Recent studies have also highlighted the role of Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- in catalysis. Its derivatives have been employed as ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. The benzonitrile group can coordinate with metal centers, while the dioxane ring provides steric hindrance to control reaction pathways. This has led to significant advancements in cross-coupling reactions and asymmetric synthesis.
The compound's potential extends to agrochemical applications as well. Derivatives of Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- have been investigated for their herbicidal and fungicidal properties. The benzonitrile moiety plays a crucial role in interacting with biological targets in plants and fungi, while the dioxane ring enhances solubility and bioavailability. These characteristics make it a promising candidate for developing next-generation agrochemicals that are more effective and environmentally friendly.
In conclusion, Benzonitrile,4-(trans-5-pentyl-1,3-dioxan-2-yl)- (CAS No. 74240-66-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and catalysis. Its unique structural features enable diverse applications across multiple disciplines. As research continues to uncover new synthetic methods and functional derivatives, this compound is poised to play an increasingly important role in scientific innovation.
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